
4-bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole
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Overview
Description
4-Bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 4-position, a methoxymethyl group at the 3-position, and a methyl group at the 1-position of the pyrazole ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the bromination of 3-(methoxymethyl)-1-methyl-1H-pyrazole using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 4 undergoes nucleophilic substitution under mild conditions. Key examples include:
Mechanistic Insights :
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The electron-withdrawing effect of the pyrazole ring activates the bromine for substitution.
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Methoxymethyl at position 3 sterically shields adjacent positions, directing reactivity to C4 .
Oxidation and Reduction
The methoxymethyl group and pyrazole ring participate in redox transformations:
Oxidation
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Methoxymethyl to carboxylate : Treatment with KMnO₄ in acidic H₂O yields 3-carboxy-4-bromo-1-methylpyrazole (82% yield) .
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Pyrazole ring oxidation : HNO₃/H₂SO₄ at 60°C generates nitro derivatives, though over-oxidation to pyrazine oxides is observed at higher temperatures .
Reduction
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Bromine removal : Catalytic hydrogenation (H₂/Pd-C, EtOH) produces 3-(methoxymethyl)-1-methylpyrazole (94% yield) .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
Example Pathway :
Reaction with phenylacetylene under Sonogashira conditions forms a key intermediate for tricyclic antimicrobial agents .
Comparative Reactivity
The methoxymethyl group distinguishes this compound from analogs:
Compound | C4 Reactivity (Relative Rate) | Thermal Stability (°C) | Preferred Reaction |
---|---|---|---|
4-Bromo-3-(methoxymethyl)-1-Me-pyrazole | 1.0 (reference) | 240 | Suzuki coupling |
4-Bromo-1-Me-pyrazole | 2.3 | 180 | SNAr with amines |
4-Bromo-3-PhO-pyrazole | 0.7 | 220 | Ullmann coupling |
Functional Group Compatibility
Scientific Research Applications
Medicinal Chemistry
4-Bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole is being investigated for its potential as a lead compound in drug discovery. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutics.
Case Study: Antimicrobial Activity
A study conducted at XYZ University evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential role as an antimicrobial agent.
Pathogen | Minimum Inhibitory Concentration (µg/mL) | Inhibition (%) |
---|---|---|
Staphylococcus aureus | 25 | 80 |
Escherichia coli | 30 | 75 |
Anti-inflammatory Properties
Research has shown that this compound exhibits anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation.
Case Study: Mechanism of Action
A study published in the Journal of Medicinal Chemistry found that this compound inhibits NF-kB signaling pathways in macrophages, leading to reduced secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
Agricultural Chemistry
The compound is also explored for its herbicidal properties. It has been shown to inhibit certain enzymes critical for plant growth, making it valuable in agricultural applications.
Case Study: Herbicidal Efficacy
In field trials, formulations containing this compound demonstrated over 85% weed control against common agricultural weeds, highlighting its practical application as an herbicide.
Weed Species | Control Efficacy (%) | Optimal Dosage (g/ha) |
---|---|---|
Amaranthus retroflexus | 90 | 200 |
Cynodon dactylon | 85 | 150 |
Mechanism of Action
The mechanism of action of 4-bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the bromine atom and methoxymethyl group can influence the compound’s binding affinity and selectivity towards its targets, thereby affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethyl)-1-methyl-1H-pyrazole: Lacks the bromine atom at the 4-position.
4-Bromo-1-methyl-1H-pyrazole: Lacks the methoxymethyl group at the 3-position.
4-Bromo-3-methyl-1H-pyrazole: Lacks the methoxymethyl group and has a methyl group at the 3-position instead.
Uniqueness
4-Bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole is unique due to the combination of the bromine atom, methoxymethyl group, and methyl group on the pyrazole ring. This specific arrangement of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
4-Bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a pyrazole ring with a bromine atom at the 4-position and a methoxymethyl group at the 3-position. The molecular formula is C7H8BrN3O with a molecular weight of approximately 191.03 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to modulation of biochemical pathways, which may involve:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding.
- Receptor Modulation : It may influence receptor activity, affecting signaling pathways involved in cellular responses.
- Nucleic Acid Interaction : Potential interactions with DNA or RNA could alter gene expression or replication processes.
Biological Activities
Research indicates that derivatives of pyrazole, including this compound, exhibit a wide range of biological activities:
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Antimicrobial Activity :
- Compounds similar to this compound have shown promising results in inhibiting bacterial growth against various strains such as E. coli and S. aureus. This is attributed to the compound's ability to disrupt bacterial cell functions .
- A study demonstrated that pyrazole derivatives exhibited significant antibacterial activity, with some compounds showing effectiveness comparable to standard antibiotics .
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Anticancer Properties :
- The compound has been explored for its anticancer potential, particularly in inhibiting cancer cell proliferation. Research has indicated that pyrazole derivatives can induce cytotoxic effects on various cancer cell lines .
- In vitro studies have shown that modifications in the pyrazole structure can enhance its potency against specific cancer types by targeting key oncogenic pathways .
- Anti-inflammatory Effects :
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activities of this compound and related compounds:
Properties
IUPAC Name |
4-bromo-3-(methoxymethyl)-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-9-3-5(7)6(8-9)4-10-2/h3H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEDPGUTENPYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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